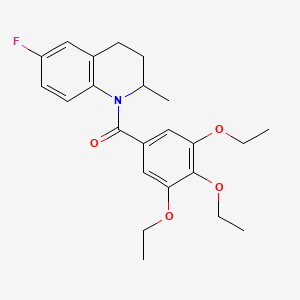![molecular formula C27H25N5O3 B4952580 7-[2-(benzyloxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4952580.png)
7-[2-(benzyloxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[2-(Benzyloxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is an organic compound characterized by its triazolopyrimidine core structure
準備方法
Synthetic routes and reaction conditions:
Initial Condensation: The synthesis begins with the condensation of an appropriate benzyl alcohol with a substituted aniline to form the benzyloxyphenyl intermediate.
Cyclization: The benzyloxyphenyl intermediate undergoes cyclization with a suitable pyrimidine derivative under controlled conditions to form the triazolopyrimidine ring system.
Functional Group Manipulation: Introduction of methoxyphenyl and methyl groups via alkylation and subsequent amidation reactions, carefully monitored for optimal yields.
Industrial production methods: In industrial settings, these steps are often scaled up and optimized for higher yield and purity. Continuous flow reactors and automated synthesis techniques are employed to ensure consistent quality and efficiency.
化学反応の分析
Types of reactions it undergoes:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the aromatic rings or nitrogen-containing moieties to yield partially hydrogenated products.
Substitution: Both electrophilic and nucleophilic substitution reactions are possible, particularly on the aromatic rings and the triazole moiety.
Common reagents and conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium or hydrogen peroxide (H₂O₂) in a basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Reagents like halogenated solvents, strong acids or bases, and organometallic catalysts are frequently used.
Major products formed from these reactions: Oxidized quinones, reduced hydrogenated derivatives, and various substituted triazolopyrimidines depending on the reaction conditions and reagents used.
科学的研究の応用
Chemistry: This compound is investigated for its potential as a ligand in coordination chemistry, contributing to the development of new catalysts.
Biology and Medicine: It shows promise as a bioactive molecule in pharmaceutical research, particularly in the development of new drugs targeting specific enzymes or receptors due to its unique structural features.
Industry: The compound's structural framework is explored for its potential in creating advanced materials, such as polymers with specific properties or as a building block for complex organic architectures.
作用機序
The compound interacts with molecular targets through its triazolopyrimidine core, which can mimic natural substrates or inhibit enzymatic activities. Specific pathways may include binding to protein active sites, interfering with signal transduction mechanisms, or altering the function of receptors.
類似化合物との比較
Similar compounds: Other triazolopyrimidines, such as 5-amino-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine derivatives, exhibit related structural motifs but differ in functional group substitutions and resultant biological activities.
Uniqueness: 7-[2-(Benzyloxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide stands out due to its specific substitution pattern, offering unique reactivity and potential biological activities distinct from other similar compounds.
特性
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-7-(2-phenylmethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O3/c1-18-24(26(33)31-21-13-7-9-15-23(21)34-2)25(32-27(30-18)28-17-29-32)20-12-6-8-14-22(20)35-16-19-10-4-3-5-11-19/h3-15,17,25H,16H2,1-2H3,(H,31,33)(H,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDMKTBDIBVBMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3OCC4=CC=CC=C4)C(=O)NC5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
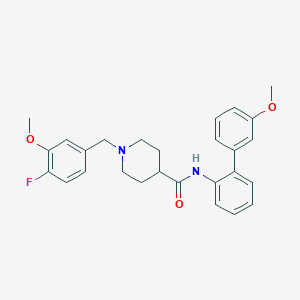
![4-[2-(4-chloro-2,5-dimethoxyanilino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide;hydrobromide](/img/structure/B4952509.png)
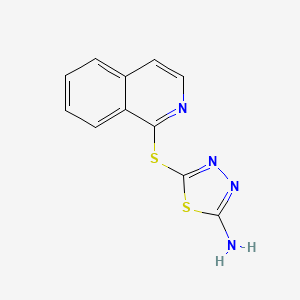
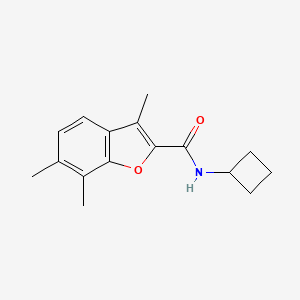
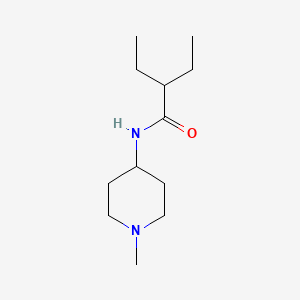
![N-[2-(3-methoxyphenoxy)ethyl]-5-(4-methylpiperazin-1-yl)-2-nitroaniline](/img/structure/B4952524.png)
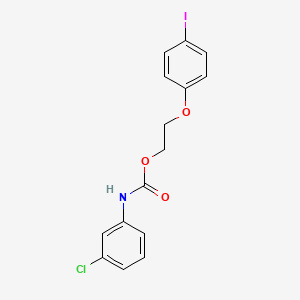
![4-[2-(2,6-diisopropylphenoxy)ethyl]morpholine](/img/structure/B4952536.png)
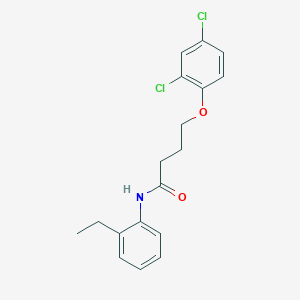
![N-[4-(N-{[2-(3,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B4952543.png)
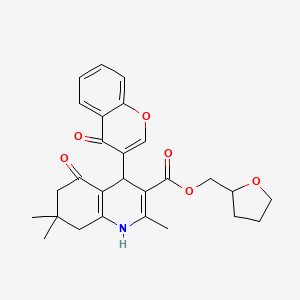
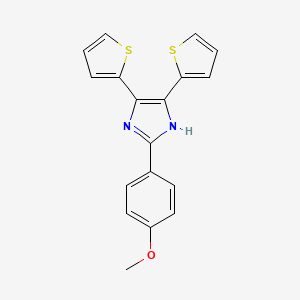
![3-[5-(4-chlorophenyl)-1-(3-methoxypropyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4952581.png)
